4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde
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Overview
Description
4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H15FO4. This compound is characterized by the presence of a fluorobenzyl group attached to a dimethoxybenzaldehyde core. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzoic acid.
Reduction: 4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s ability to interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4’-Fluorobenzyloxy)phenylboronic acid: Shares the fluorobenzyl group but differs in the core structure.
(6S)-1-chloro-3-[(4-fluorobenzyl)oxy]-6-(pyrrolidin-1-ylcarbonyl)pyrrolo[1,2-a]pyrazin-4(6H)-one: Contains the fluorobenzyl group but has a different overall structure
Uniqueness
4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in diverse research applications .
Properties
Molecular Formula |
C16H15FO4 |
---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H15FO4/c1-19-14-7-12(9-18)8-15(20-2)16(14)21-10-11-3-5-13(17)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
CVQCIBNONBBNTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)F)OC)C=O |
Origin of Product |
United States |
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